The Chemical Profile of Desmethyl Lacosamide: A Technical Guide
The Chemical Profile of Desmethyl Lacosamide: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Desmethyl Lacosamide (B1674222), also known as O-Desmethyl Lacosamide (ODL), is the principal and pharmacologically inactive human metabolite of the third-generation anti-epileptic drug, Lacosamide.[1][2][3] It is also recognized as a potential impurity in the commercial synthesis of Lacosamide.[4] The formation of Desmethyl Lacosamide occurs through the O-demethylation of Lacosamide, a process primarily mediated by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[1][2][5] Understanding the chemical structure, properties, and synthesis of this molecule is crucial for pharmacokinetic studies, impurity profiling, and the overall quality control of Lacosamide production.
Chemical Structure and Physicochemical Properties
Desmethyl Lacosamide is chemically designated as (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide.[4][6][7] It is a functionalized amino acid derivative, structurally similar to its parent compound, Lacosamide, but lacking the methyl group on the ether linkage.
Table 1: Chemical Identifiers and Physicochemical Properties of Desmethyl Lacosamide
| Property | Value | References |
| IUPAC Name | (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide | [4][6][7][8] |
| CAS Number | 175481-38-6 | [4] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [4][6] |
| Molecular Weight | 236.27 g/mol | [9] |
| Appearance | White to Off-White Solid | [9] |
| Melting Point | 138-140 °C | [9] |
| SMILES | CC(=O)N--INVALID-LINK--C(=O)NCC1=CC=CC=C1 | [7][10] |
| InChI | InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 | [4][6][9] |
| InChIKey | XRKSCJLQKGLSKU-LLVKDONJSA-N | [4][6][9] |
| Solubility | Soluble in DMSO and Ethanol. Slightly soluble in Methanol. | [4][9] |
| Storage | Refrigerator | [9] |
Synthesis and Spectroscopic Characterization
Desmethyl Lacosamide is often synthesized as an intermediate or is a known impurity in the manufacturing process of Lacosamide.[7][10] A common synthetic approach involves the acetylation of an amino-protected serine derivative.
Experimental Protocol: Synthesis of Desmethyl Lacosamide
A representative synthesis for (R)-2-acetamido-N-benzyl-3-hydroxypropanamide is described as an intermediate in the synthesis of Lacosamide.[10]
-
Starting Material: (R)-2-amino-N-benzyl-3-hydroxypropanamide (10 g, 51.54 mmol).
-
Reagents: Acetic anhydride (B1165640) (5.25 g, 51.54 mmol), Methylene (B1212753) chloride (100 mL).
-
Procedure:
-
Dissolve (R)-2-amino-N-benzyl-3-hydroxypropanamide in methylene chloride.
-
Cool the solution to 10-15°C.
-
Add acetic anhydride to the solution.
-
The reaction proceeds to yield (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (Desmethyl Lacosamide).[10]
-
Note: This is a generalized protocol based on literature for the synthesis of this compound as an impurity. Further purification steps such as crystallization or chromatography may be required to achieve high purity.
Spectroscopic Data
The structural confirmation of Desmethyl Lacosamide is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for Desmethyl Lacosamide
| Technique | Data | References |
| ¹H-NMR | (300 MHz, CDCl₃), δ 2.0 (s, 3H), 3.8 (m, 1H), 4.0 (m, 2H), 4.4 (d, 2H), 6.8 (d, 1H), 7.2-7.4 (m, 5H), 7.8 (t, 1H). | [11] |
| IR (KBr) | 3287, 3003, 2848, 1638, 1454, 1395, 1220, 1138, 945, 694, 605, 495 cm⁻¹. | [11] |
| Mass Spec (ESI) | HRMS(ESI) m/z calcd for C₁₀H₁₄N₂O₂: 194.1055, found 195.1129 ([M+H]⁺); 217.0947 ([M+Na]⁺) for the de-acetylated precursor. The parent compound fragmentation would be expected. | [12] |
Analytical Quantification in Biological Matrices
The quantification of Desmethyl Lacosamide is essential for pharmacokinetic and metabolic studies of Lacosamide. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitive and specific detection in biological fluids.
Experimental Protocol: LC-MS/MS Quantification of Desmethyl Lacosamide in Human Serum
This protocol is adapted from a validated method for the simultaneous quantification of Lacosamide and O-Desmethyl Lacosamide (ODL).[1][4][13]
-
Sample Preparation (Protein Precipitation):
-
To 25 µL of serum sample (standard, control, or patient), add 150 µL of a precipitation solution containing the internal standard (e.g., lacosamide-¹³C, d₃) in methanol.[4]
-
Vortex the mixture for 15 seconds.[4]
-
Centrifuge at 15,500 x g for 10 minutes.[4]
-
Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water and vortex.[4]
-
-
Chromatographic Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 analytical column (e.g., Thermo Accucore C18, 2.6 µm, 50 x 2.1mm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in methanol.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Gradient Elution:
-
Initial: 95:5 (A:B), hold for 30 seconds.
-
Ramp to 5:95 (A:B) over 3 minutes.
-
Hold at 5:95 (A:B) for 0.5 minutes.
-
Re-equilibrate with 95:5 (A:B) for 2.5 minutes.[4]
-
-
Injection Volume: 3 µL.[4]
-
-
Mass Spectrometry Conditions:
Metabolic Pathway
The primary metabolic route for Lacosamide in humans is its conversion to the inactive Desmethyl Lacosamide metabolite.
Caption: Metabolic conversion of Lacosamide to Desmethyl Lacosamide.
References
- 1. A sensitive and rapid method for quantification of lacosamide and desmethyl lacosamide by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 2. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 9. Lacosamide: What Can Be Expected from the Next New Antiepileptic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A sensitive and rapid method for quantification of lacosamide and desmethyl lacosamide by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
